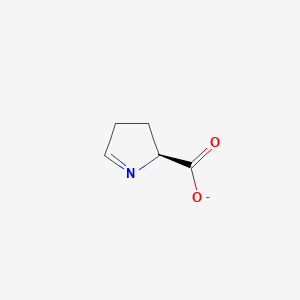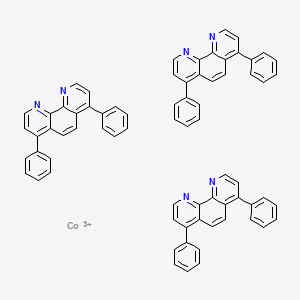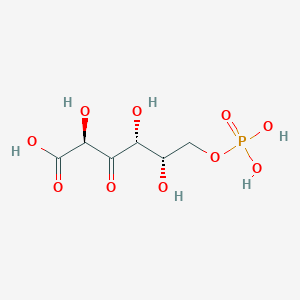
3-dehydro-L-gulonic acid 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dehydro-L-gulonic acid 6-phosphate is a ketoaldonic acid derivative that is the 6-(dihydrogen phosphate) derivative of 3-dehydro-L-gulonic acid. It has a role as an Escherichia coli metabolite. It derives from a 3-dehydro-L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate 6-phosphate.
Scientific Research Applications
Enzymatic Activity and Mechanism
- 3-Dehydro-L-gulonic acid 6-phosphate is involved in reactions catalyzed by 3-keto-L-gulonate 6-phosphate decarboxylase (KGPDC), a member of the orotidine 5'-monophosphate decarboxylase suprafamily. KGPDC catalyzes the Mg2+ ion-dependent decarboxylation of 3-keto-L-gulonate 6-phosphate to yield L-xylulose 5-phosphate and CO2 (Wise et al., 2003).
- Crystallographic evidence supports a reaction mechanism involving a Mg2+ ion-stabilized 1,2-enediolate intermediate in this enzymatic process (Wise et al., 2004).
Structural Insights and Conformational Changes
- The crystal structures of Streptococcus mutans KGPDC reveal significant conformational changes upon ligand binding, crucial for substrate binding and catalysis. This flexibility is associated with the alpha-helix lid and active site arginine residues (Li et al., 2009).
Catabolic Pathways in Bacteria
- Research indicates the involvement of 3-dehydro-L-gulonic acid 6-phosphate in distinct bacterial catabolic pathways, different from those in animals. For instance, in Escherichia coli and Salmonella typhimurium, it is part of a pathway leading to glyceraldehyde 3-phosphate and pyruvate formation (Cooper, 1980).
Role in L-Ascorbate Metabolism
- This compound is significant in the oxidative degradation of L-ascorbic acid (vitamin C) and its derivatives, such as dehydro-L-ascorbic acid and diketo-L-gulonic acid, which are key in both food and biological systems (Nishikawa et al., 2001).
Evolution of Enzymatic Activities
- The evolution of enzymatic activities in the orotidine 5'-monophosphate decarboxylase suprafamily, including enzymes like KGPDC, demonstrates the diverse and distinct reactions these enzymes can catalyze, highlighting their adaptability and evolutionary significance (Yew et al., 2005).
properties
Product Name |
3-dehydro-L-gulonic acid 6-phosphate |
|---|---|
Molecular Formula |
C6H11O10P |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-3,5,7-8,10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,5-/m0/s1 |
InChI Key |
BDUIIKXSXFDPEC-LWKDLAHASA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
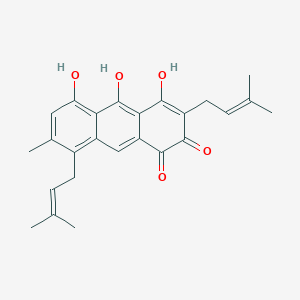
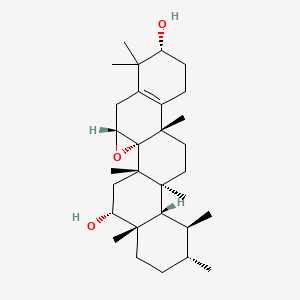

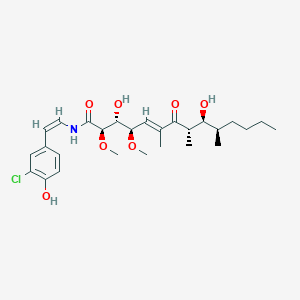
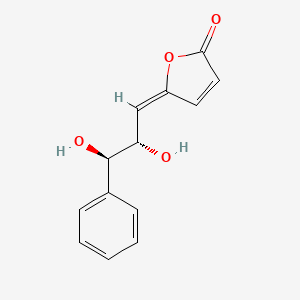

![3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-1,1-diethylurea](/img/structure/B1250903.png)


